Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide
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Overview
Description
Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound has a molecular formula of C17H28N2O2 and a molecular weight of 292.416 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The mixture is heated to reflux for several hours, and the product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide can be compared with other similar compounds, such as:
Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide: Similar structure but different functional groups.
This compound derivatives: Modified versions with additional functional groups for specific applications.
The uniqueness of this compound lies in its stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
84540-28-3 |
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Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-(2,2,6,6-tetramethylpiperidin-4-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C18H28N2O2/c1-17(2)8-12(9-18(3,4)19-17)20-15(21)13-10-5-6-11(7-10)14(13)16(20)22/h10-14,19H,5-9H2,1-4H3 |
InChI Key |
WYDCRLHTMYEWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3C4CCC(C4)C3C2=O)C |
Origin of Product |
United States |
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